Agrobactin

Übersicht

Beschreibung

Agrobactin is a linear catechol siderophore produced by certain strains of bacteria, including Agrobacterium species. Siderophores are molecules that bind and transport iron in microorganisms. This compound plays a crucial role in enhancing the uptake of ferric iron into plants, which is essential for chlorophyll synthesis and overall plant health .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of agrobactin involves the formation of catechol groups and their subsequent linkage to a linear backbone. The process typically requires the use of specific enzymes and substrates that facilitate the formation of the catechol structure and its attachment to the siderophore backbone.

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically engineered strains of bacteria that overproduce the siderophore. The fermentation conditions, including pH, temperature, and nutrient availability, are optimized to maximize the yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Agrobactin primarily undergoes chelation reactions with ferric iron (Fe³⁺). The catechol groups in this compound form strong complexes with ferric iron, facilitating its transport and uptake by plants.

Common Reagents and Conditions: The chelation reaction typically occurs under neutral to slightly acidic conditions, which are conducive to the stability of the catechol-iron complex. Common reagents include ferric chloride (FeCl₃) and other ferric salts.

Major Products: The primary product of the chelation reaction is the ferric iron-agrobactin complex, which is readily taken up by plant roots and utilized in various metabolic processes .

Wissenschaftliche Forschungsanwendungen

Agrobactin has several important applications in scientific research:

Agriculture: It is used to enhance iron uptake in plants, improving growth and yield, especially in iron-deficient soils.

Biotechnology: this compound-producing bacteria are employed in genetic transformation techniques to introduce foreign genes into plants.

Environmental Science: It is studied for its role in bioremediation, where it helps in the mobilization and uptake of heavy metals from contaminated soils.

Wirkmechanismus

Agrobactin exerts its effects by binding ferric iron through its catechol groups, forming a stable complex. This complex is then recognized and transported by specific receptors on the plant root cells. Once inside the plant, the iron is released and utilized in various biochemical processes, including chlorophyll synthesis and electron transport .

Vergleich Mit ähnlichen Verbindungen

- Vibriobactin

- Parabactin

- Fluvibactin

- Serratiochelin A

Agrobactin’s unique structure and high affinity for ferric iron make it a valuable tool in both agricultural and biotechnological applications.

Biologische Aktivität

Agrobactin, a catechol siderophore produced by Agrobacterium tumefaciens, plays a crucial role in iron acquisition, particularly under conditions of iron deficiency. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various organisms, and potential applications in combating antibiotic resistance.

Chemical Structure and Properties

This compound is chemically characterized as 2-(2,3-dihydroxyphenyl)-trans-5-methyl-oxazoline-4-carboxamide. Its structure allows it to effectively chelate ferric ions (Fe(III)), facilitating iron uptake in environments where this essential nutrient is scarce .

This compound operates through the following mechanisms:

- Iron Chelation : It binds Fe(III) with high affinity, which is critical for the survival of A. tumefaciens in iron-limited environments. The binding stoichiometry is typically 2:1 for Fe(III):this compound .

- Iron Transport : Once bound to iron, this compound is transported into bacterial cells via specific transport systems that recognize the siderophore-iron complex .

- Acidic Environment Adaptation : this compound remains stable and functional in acidic conditions (pH ~5), which is often encountered at infection sites .

1. Bacterial Growth Promotion

This compound has been shown to reverse iron starvation in A. tumefaciens, significantly enhancing its growth under low-iron conditions. This effect was also observed in enterobactin-deficient strains of Escherichia coli and Salmonella typhimurium, indicating this compound's potential as an iron source for other bacteria .

2. Impact on Plant Iron Uptake

Research indicates that this compound enhances the uptake of ferric iron in plants, particularly in young pea and bean plants. This effect suggests a beneficial role for this compound not only in bacterial physiology but also in plant nutrition .

3. Siderophore Antibiotic Conjugates

Recent studies have explored the potential of this compound as a platform for developing siderophore-antibiotic conjugates (SACs). These conjugates leverage the natural iron-transport mechanisms of bacteria to deliver antibiotics more effectively, particularly against multidrug-resistant strains .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its derivatives:

- Study on Iron Assimilation : A study demonstrated that this compound significantly increased the growth rates of A. tumefaciens under iron-limited conditions, showcasing its vital role in bacterial virulence and survival .

- Siderophore Conjugate Efficacy : In vitro tests showed that SACs based on this compound exhibited potent antimicrobial activity against various Gram-negative pathogens, including strains resistant to conventional antibiotics .

Data Summary

| Parameter | Observation |

|---|---|

| Chemical Structure | 2-(2,3-dihydroxyphenyl)-trans-5-methyl-oxazoline-4-carboxamide |

| Iron Binding Stoichiometry | 2:1 (Fe(III):this compound) |

| Optimal pH for Activity | pH ~5 |

| Effects on Bacteria | Promotes growth in iron-deficient conditions |

| Effects on Plants | Enhances ferric iron uptake in young plants |

| Potential Applications | Development of siderophore-antibiotic conjugates |

Eigenschaften

IUPAC Name |

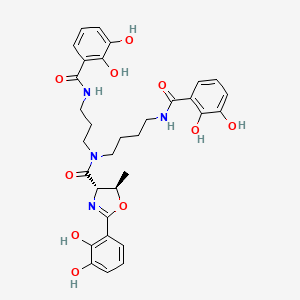

(4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O10/c1-18-25(35-31(46-18)21-10-6-13-24(39)28(21)42)32(45)36(17-7-15-34-30(44)20-9-5-12-23(38)27(20)41)16-3-2-14-33-29(43)19-8-4-11-22(37)26(19)40/h4-6,8-13,18,25,37-42H,2-3,7,14-17H2,1H3,(H,33,43)(H,34,44)/t18-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPMKVHHFNGYEN-CJAUYULYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70393-50-9 | |

| Record name | Agrobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070393509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.